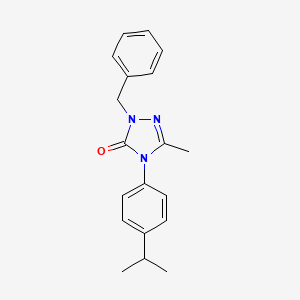![molecular formula C14H18ClNO2 B2526915 N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide CAS No. 794582-30-2](/img/structure/B2526915.png)
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar amide compounds. For instance, the synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives are discussed, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of appropriate amine with an acyl chloride or other acylating agents in the presence of a base. For example, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide derivatives was achieved by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media . This suggests that a similar approach could be used for synthesizing "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For instance, the crystal structures of N-(4-methyl phenyl)-2,2,2-trichloroacetamide and its derivatives were determined, which provides insights into the planarity of the phenyl rings and the orientation of the acetamide group . This information can be useful in predicting the molecular structure of "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from studies such as the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry, where the compound forms a stable complex with Fe(II) in the presence of a surfactant . This suggests that "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide" may also form complexes with metal ions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the vibrational spectroscopic studies and HOMO-LUMO analysis of N-(phenyl)-2,2-dichloroacetamide and its chloro derivatives provide valuable information on the vibrational frequencies, molecular electrostatic potential, and electronic transitions of these compounds . These studies can help predict the properties of "N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide", such as its stability, reactivity, and possible interactions with other molecules.
Scientific Research Applications
Environmental Degradation and Analysis
Research into carbamate pesticides, closely related to N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide, has provided insights into their environmental degradation and analysis. Studies have shown the importance of understanding the degradation pathways of these compounds due to their potential environmental toxicity and impacts on human health. The degradation processes, such as hydrolysis, biolysis, photolysis, and thermal decomposition, are critical for assessing the environmental fate of these chemicals. Moreover, legislative aspects concerning their use and the methodologies for their detection in environmental samples have been explored to ensure compliance with safety standards and protect public health (Smith & Bucher, 2012).
Pharmacological Research and Development
The exploration of chemical contraceptives and their development showcases the pharmacological potential of compounds related to N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide. Such research has led to the development of novel contraceptive methods, illustrating the compound's significance in reproductive health and its role in advancing pharmaceutical innovations (Nand, 1974).
properties
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-9(15)12(17)10-5-7-11(8-6-10)16-13(18)14(2,3)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASFXRYFMHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)


![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)





![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)
